

Unveiling the Molecular Architecture of 2-Methoxy-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and planarity of **2-Methoxy-4-nitroaniline** (MNA), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development, offering in-depth structural data and procedural insights critical for molecular modeling and rational drug design.

Executive Summary

Understanding the three-dimensional structure of **2-Methoxy-4-nitroaniline** is fundamental to predicting its chemical behavior, reactivity, and interaction in biological systems. This guide synthesizes crystallographic data and computational studies to provide a detailed picture of its molecular framework. The analysis confirms that the molecule is nearly planar, a feature attributed to the interplay of electronic effects from the electron-donating amino and methoxy groups and the electron-withdrawing nitro group, which promotes a quinonoid-like resonance structure. This guide presents key structural parameters, a detailed experimental protocol for crystal structure determination, and logical diagrams to illustrate the factors governing its molecular conformation.

Molecular Geometry and Structure

The definitive solid-state structure of **2-Methoxy-4-nitroaniline** was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the centrosymmetric space group $P2_1/a$ [\[1\]](#). This arrangement indicates that the molecules pack in a highly ordered, symmetrical fashion in the crystal lattice.

Computational studies, utilizing Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set, have corroborated the experimental findings, providing optimized geometric parameters that are in close agreement with crystallographic data[\[1\]](#). These theoretical calculations offer a valuable model for the molecule in a gaseous, isolated state, complementing the solid-state experimental data.

Bond Lengths and Angles

The molecular structure is characterized by the substituted benzene ring. The electronic push-pull mechanism between the amino ($-NH_2$), methoxy ($-OCH_3$), and nitro ($-NO_2$) groups leads to significant delocalization of π -electrons across the molecule, influencing the bond lengths. This is suggestive of a contribution from a quinonoid resonance form.

The tables below summarize the key experimental and theoretical geometric parameters for **2-Methoxy-4-nitroaniline**.

Table 1: Selected Bond Lengths (Å) for **2-Methoxy-4-nitroaniline**

Bond	Experimental (X-ray)[1]	Calculated (B3LYP)[1]
C1-C2	1.395	1.408
C1-C6	1.391	1.403
C2-C3	1.389	1.401
C3-C4	1.378	1.389
C4-C5	1.381	1.392
C5-C6	1.385	1.397
C2-N10	1.432	1.445
C4-N12	1.465	1.478
C6-O15	1.368	1.375
O15-C18	1.421	1.433
N12-O13	1.231	1.242
N12-O14	1.231	1.242

Table 2: Selected Bond Angles (°) for **2-Methoxy-4-nitroaniline**

Angle	Experimental (X-ray)[1]	Calculated (B3LYP)[1]
C6-C1-C2	120.1	120.8
C1-C2-C3	119.4	119.9
C2-C3-C4	121.2	121.5
C3-C4-C5	118.5	118.9
C4-C5-C6	121.3	121.7
C5-C6-C1	119.5	119.2
C1-C2-N10	121.1	121.6
C3-C2-N10	119.5	119.8
C3-C4-N12	119.8	120.1
C5-C4-N12	119.7	120.0
C5-C6-O15	115.3	115.8
C1-C6-O15	125.2	125.5
C6-O15-C18	117.8	118.1
O13-N12-O14	123.4	123.8

Molecular Planarity

The planarity of **2-Methoxy-4-nitroaniline** is a critical feature of its geometry. X-ray diffraction studies have concluded that the molecule is "almost planar"[2]. This is primarily determined by the dihedral angles between the functional groups and the benzene ring.

The near-planar conformation is stabilized by the extensive electron delocalization across the π -system. The electron-donating amino and methoxy groups push electron density into the ring, while the strongly electron-withdrawing nitro group pulls density out. This push-pull effect facilitates a quinonoid-type resonance structure, which favors a planar arrangement to maximize orbital overlap. However, minor deviations from perfect planarity can occur due to steric hindrance between the ortho-positioned methoxy and amino groups, as well as crystal packing forces.

Table 3: Key Dihedral Angles (°) for Planarity Assessment

Dihedral Angle	Description	Expected Value (Planar)	Observed Trend
C1-C2-N10-H11	Defines the orientation of the amino group	$\sim 0^\circ$ or 180°	The amino group tends to be coplanar with the ring to maximize resonance.
C3-C4-N12-O13	Defines the twist of the nitro group	$\sim 0^\circ$	The nitro group is typically only slightly twisted from the ring plane.
C1-C6-O15-C18	Defines the orientation of the methoxy group	$\sim 0^\circ$ or 180°	Slight torsion may be present due to steric interaction with the amino group.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of **2-Methoxy-4-nitroaniline** is achieved through a meticulous experimental workflow. Below is a detailed, representative protocol for the single-crystal X-ray diffraction technique.

Crystal Growth and Preparation

- Synthesis and Purification:** **2-Methoxy-4-nitroaniline** is first synthesized and then purified, typically by recrystallization from a suitable solvent like ethanol, to achieve high purity.
- Single Crystal Growth:** High-quality single crystals are grown using a slow evaporation technique. A saturated solution of the purified compound in a selected solvent (e.g., acetone) is prepared and allowed to evaporate slowly at room temperature over several days.
- Crystal Selection and Mounting:** A suitable single crystal (typically 0.1-0.3 mm in all dimensions) free of visible defects is selected under a microscope. The crystal is then

carefully mounted on a glass fiber or a cryo-loop, which is affixed to a goniometer head.

Data Collection

- **Instrumentation:** Data is collected on a single-crystal X-ray diffractometer, such as a Bruker SMART APEX CCD or Oxford Diffraction Gemini, equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- **Temperature Control:** The mounted crystal is cooled to a low temperature (e.g., 100 K) using a cryostream system (e.g., Oxford Cryosystems) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
- **Unit Cell Determination:** An initial set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
- **Full Data Collection:** A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and ϕ scans), with each frame being exposed to the X-ray beam for a set duration.

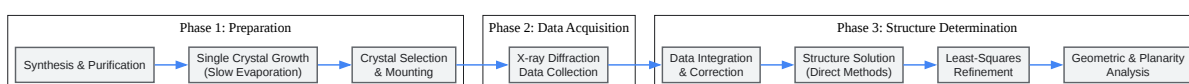
Structure Solution and Refinement

- **Data Integration and Reduction:** The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like polarization and absorption.
- **Structure Solution:** The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary molecular model.
- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves:
 - Assigning atoms to electron density peaks.
 - Refining atomic positions, site occupancies, and displacement parameters (initially isotropic, then anisotropic).
 - Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

- The refinement is complete when the model converges, indicated by minimal shifts in refined parameters and a low R-factor (agreement factor), typically below 5%.

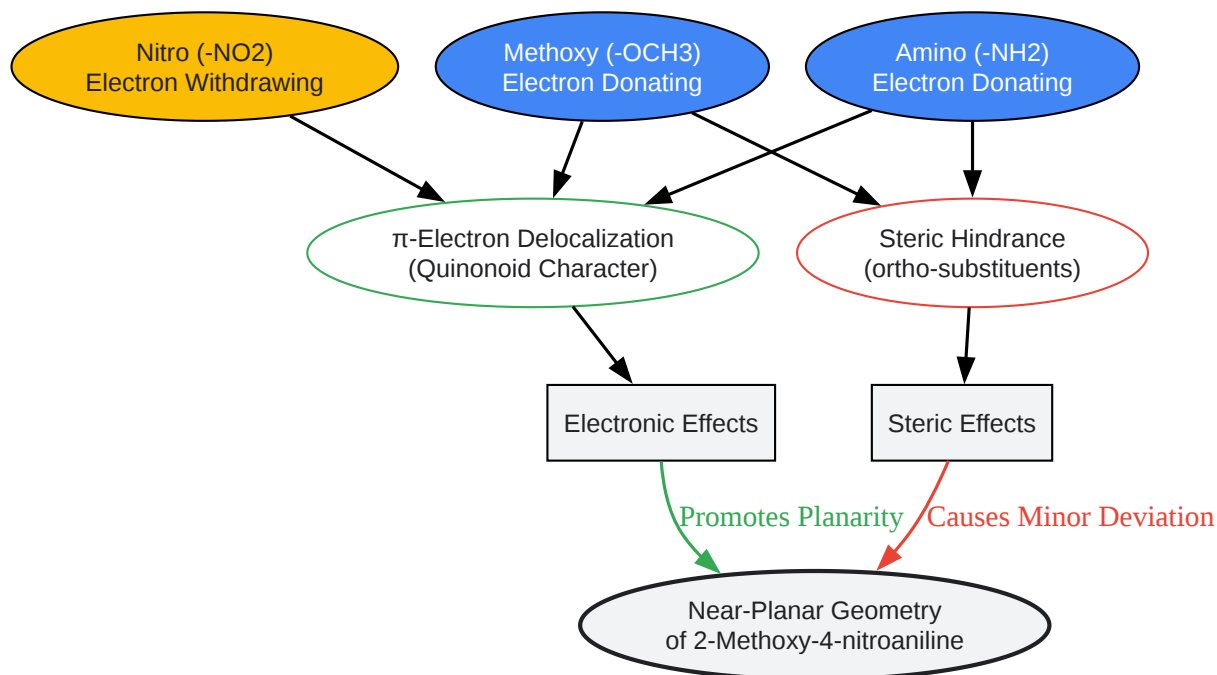
Visualizations

The following diagrams illustrate key conceptual frameworks related to the structural analysis of **2-Methoxy-4-nitroaniline**.



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for molecular structure determination.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of 2-Methoxy-4-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147289#molecular-geometry-and-planarity-of-2-methoxy-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com